molecular formula C10H11Cl2N3 B1612657 1-(4-chlorobenzyl)-1H-pyrazol-5-amine CAS No. 30153-85-6

1-(4-chlorobenzyl)-1H-pyrazol-5-amine

Cat. No.: B1612657
CAS No.: 30153-85-6
M. Wt: 244.12 g/mol
InChI Key: XYCDEBZUXMZCHS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-pyrazol-5-amine (CAS 30153-85-6) is a pyrazole-derived compound characterized by a 4-chlorobenzyl group at the 1-position and an amine group at the 5-position of the pyrazole ring. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₀ClN₃, with a molecular weight of 207.66 g/mol .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKYYTMQFAWPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzyl chloride with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the amine group on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(4-chlorobenzyl)-1H-pyrazol-5-amine is characterized by its pyrazole ring structure substituted with a chlorobenzyl group. Its molecular formula is C10H10ClN3, and it has a molecular weight of approximately 201.66 g/mol. The presence of the chlorine atom enhances its reactivity and biological activity, making it a valuable compound in drug design and synthesis .

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Recent studies have shown that derivatives of pyrazole compounds exhibit significant activity against various cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance, modifications of the pyrazole structure have led to compounds that inhibit the AKT2 kinase, which is pivotal in glioma malignancy . This suggests that this compound could serve as a scaffold for developing novel anticancer drugs targeting similar pathways.

Kinase Inhibition

Research indicates that compounds containing the pyrazole moiety can effectively inhibit various kinases, which are crucial targets in cancer therapy. The introduction of the this compound structure into kinase inhibitors has shown promising results in biochemical assays, indicating its potential utility in developing new therapeutic agents .

Antimicrobial Activity

There is emerging evidence that pyrazole derivatives may possess antimicrobial properties. The structural features of this compound could be explored to enhance its efficacy against bacterial strains, making it a candidate for further investigation in the field of infectious diseases .

Case Study 1: Anti-Glioma Activity

A study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated that certain derivatives exhibited strong inhibitory effects on glioma cells while maintaining low toxicity towards non-cancerous cells. This highlights the potential for this compound derivatives to be developed into selective anticancer therapies .

Case Study 2: Structural Modifications for Enhanced Activity

In another study, modifications to the imidazo[4,5-b]pyridine scaffold with pyrazole moieties resulted in compounds with significant kinase inhibition profiles. These findings suggest that incorporating this compound into larger molecular frameworks could yield compounds with improved pharmacological properties .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential anticancer agent targeting kinasesInhibits AKT2 kinase related to glioma malignancy
Kinase InhibitionEffective against various kinases involved in cancer progressionSignificant inhibition observed in biochemical assays
Antimicrobial ActivityPossible efficacy against bacterial strainsEmerging evidence suggests antimicrobial properties

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine 4-Chlorobenzyl (1), NH₂ (5) 207.66 Enhanced lipophilicity, kinase inhibition potential
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl (3), methyl (1) 207.66 Reduced steric bulk; potential for improved solubility
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 4-Chlorophenyl (1), phenyl (3), ketone (5) 270.72 C-H⋯O crystal interactions; applications in metal ion extraction
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-Chlorophenyl (5), carboximidamide (1) 298.76 Anticancer and anti-inflammatory activity (in silico docking)
1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine 4-Chlorobenzyl (1), methyl (5) 235.70 Increased steric hindrance; altered binding kinetics

Physicochemical Properties

  • Crystallinity : Analogous compounds like 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one form stable crystals via weak C-H⋯O and C-H⋯π interactions, suggesting the target compound may exhibit similar crystallographic behavior .
  • Solubility : Methyl or methoxy substituents (e.g., 5-(4-methoxyphenyl) derivatives) improve aqueous solubility compared to halogenated analogs, which may limit the target compound’s bioavailability .

Biological Activity

Overview

1-(4-Chlorobenzyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities, including potential applications in anticancer and antimicrobial therapies. This compound's structure, featuring a pyrazole ring substituted with a 4-chlorobenzyl group, influences its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with multiple biological pathways:

  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit key kinases involved in oncogenic signaling pathways. For instance, derivatives have shown low micromolar activity against the AKT2 kinase, which plays a crucial role in glioma malignancy and cancer progression .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
  • Oxidative Stress Modulation : Research indicates that this compound may modulate oxidative stress pathways, interacting with enzymes such as glutathione peroxidase and catalase, thereby enhancing cellular protective mechanisms .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description
Anticancer Inhibits growth of cancer cell lines (e.g., glioblastoma) and shows low toxicity to non-cancerous cells .
Antimicrobial Exhibits activity against various bacterial and fungal strains .
Anti-inflammatory Similar pyrazole derivatives have shown anti-inflammatory effects, potentially relevant for therapeutic use .
Antioxidant Reduces oxidative stress in cellular models, indicating therapeutic benefits in oxidative damage conditions .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazole derivatives, including this compound:

  • Inhibition of Glioma Growth : A study demonstrated that related compounds significantly inhibited the formation of 3D neurosphere cultures derived from glioma stem cells. The compounds exhibited potent EC50 values against glioblastoma cell lines while showing reduced cytotoxicity towards non-cancerous cells .
  • Antimicrobial Efficacy : Research has indicated that similar pyrazole derivatives can effectively inhibit the growth of various pathogens. This suggests potential applications in treating infections caused by resistant strains .
  • Oxidative Stress Response : Studies have shown that certain pyrazole derivatives can enhance cellular defenses against oxidative stress, potentially leading to therapeutic applications in diseases characterized by oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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